N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (henceforth referred to as PPOA-N-Ac-2-Cl) is a synthetic compound studied for its potential to inhibit osteoclast differentiation. [] Osteoclasts are cells responsible for bone resorption, and dysregulation in their differentiation can lead to bone diseases. [] PPOA-N-Ac-2-Cl has shown promise as a potential therapeutic agent for such diseases by interfering with this process. []
PPOA-N-Ac-2-Cl inhibits osteoclast differentiation by downregulating the expression of TRAF6, a key protein involved in RANKL-mediated signaling. [] RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand) is essential for osteoclast formation. [] By suppressing TRAF6, PPOA-N-Ac-2-Cl disrupts this signaling pathway, ultimately leading to reduced osteoclast differentiation. [] Additionally, it affects the expression of other osteoclast-specific marker genes, including c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5). []
The primary application of PPOA-N-Ac-2-Cl in scientific research is as an inhibitor of osteoclast differentiation. [] Studies have demonstrated its ability to reduce the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner. [] This effect is significant because TRAP is an osteoclast-specific marker, and its reduced presence indicates successful inhibition of osteoclast differentiation. [] Additionally, PPOA-N-Ac-2-Cl has been shown to decrease bone resorption activity and the formation of F-actin rings, both crucial aspects of osteoclast function. []
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5